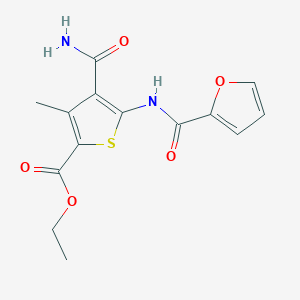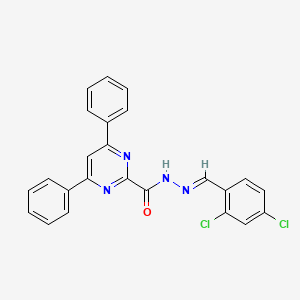
ethyl 4-(aminocarbonyl)-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that include various functional groups such as amino, carbonyl, furan, and thiophene moieties. These groups influence the compound's reactivity, physical and chemical properties, and potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis approaches for similar compounds often involve cyclization reactions, condensation with aliphatic amines, and intramolecular reactions to introduce the desired functional groups. For example, Shipilovskikh et al. (2014) describe the decyclization of related compounds under the action of aliphatic amines, highlighting the complexity of synthesizing multi-functionalized heterocyclic compounds (Shipilovskikh & Rubtsov, 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using crystallography, NMR, and IR spectroscopy, providing insight into the arrangement of atoms and the spatial configuration of the molecule. Studies like those by Wu et al. (2005) on similar compounds provide detailed molecular structures, revealing intramolecular hydrogen bonding and the planarity of certain rings (Wu et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthetic versatility of ethyl 4-(aminocarbonyl)-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate and its analogs in constructing heterocyclic structures. For instance, Gewald and colleagues explored the synthesis of 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans through the O-alkylation of 2-hydroxy-thiophene-3-carbonitriles with α-bromocarbonyl compounds, leading to cyclization forming various amino-thieno-furans in different yields (Gewald & Bellmann, 1983). This method highlights the compound's role in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and materials science.
Antimicrobial Activity
A study on the antimicrobial activity of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones derived from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate showcased the potential of these compounds as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating promising results (Ravindra, Vagdevi, & Vaidya, 2008). This research indicates the potential application of related compounds in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Synthetic Methodologies
Further research into the synthesis and selected reactions of 4-(diethoxyphosphorylmethyl)-3-furoic acid from ethyl 4-hydroxymethylfuran-3-carboxylate demonstrates the compound's utility in creating phosphorus-containing organic molecules. Such compounds have applications in various fields, including materials science and as intermediates in organic synthesis (Pevzner, 2012). This work highlights the broad applicability of these chemical transformations in synthesizing functionally diverse molecules.
Propiedades
IUPAC Name |
ethyl 4-carbamoyl-5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-3-20-14(19)10-7(2)9(11(15)17)13(22-10)16-12(18)8-5-4-6-21-8/h4-6H,3H2,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVIPWHSRIILBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-carbamoyl-5-[(furan-2-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)



![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)